

The Pharmacokinetics of Pelabresib (CPI-0610): An In-Depth Technical Guide

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Compound of Interest

Compound Name: *BRD4 Inhibitor-20*

Cat. No.: *B10857022*

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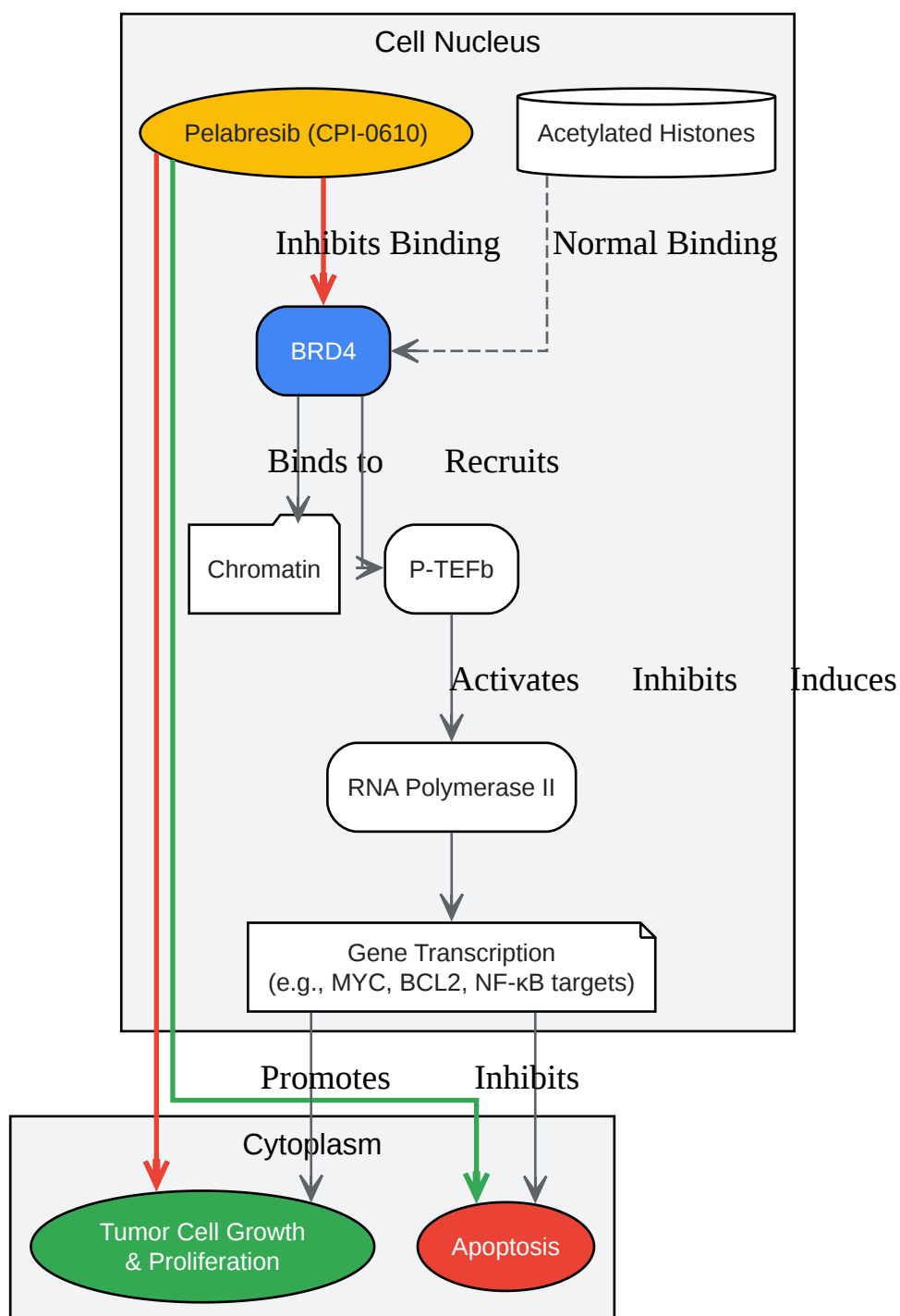
Introduction

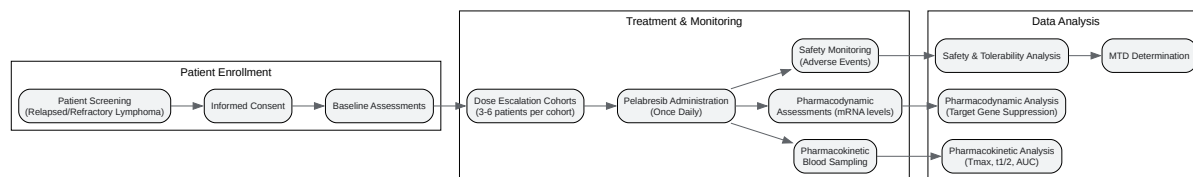
Pelabresib (formerly CPI-0610) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4. [1] As epigenetic readers, BET proteins play a crucial role in regulating the transcription of key oncogenes and inflammatory genes. [2] By competitively binding to the acetyl-lysine binding pockets of BRD4, pelabresib disrupts chromatin remodeling and suppresses the expression of genes critical for tumor cell proliferation and survival, such as MYC. [3][4] This document provides a comprehensive overview of the pharmacokinetic profile of pelabresib, drawing from preclinical and clinical studies, to serve as a technical resource for professionals in the field of drug development.

Mechanism of Action: Targeting Transcriptional Regulation

Pelabresib exerts its therapeutic effects by inhibiting the interaction between BET proteins and acetylated histones. This disruption prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of specific target genes. Key signaling pathways affected by pelabresib include the NF- κ B pathway, which is constitutively activated in many hematologic malignancies. [5][6][7] Inhibition of BET proteins by pelabresib has been shown to attenuate NF- κ B signaling, leading to a reduction in the expression of pro-inflammatory

cytokines and anti-apoptotic proteins.[8][9] Furthermore, pelabresib treatment results in the suppression of critical oncogenes, including MYC, and other transcription factors such as IKZF1 and IRF4, which are pivotal in the pathogenesis of multiple myeloma.[3][4]





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